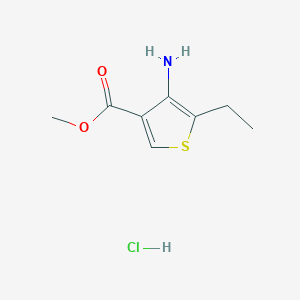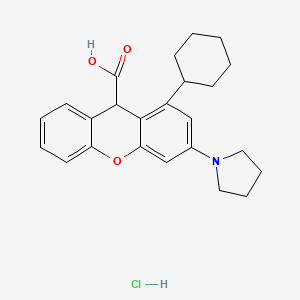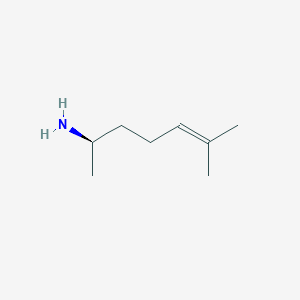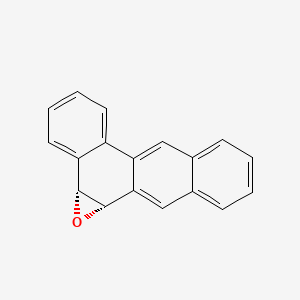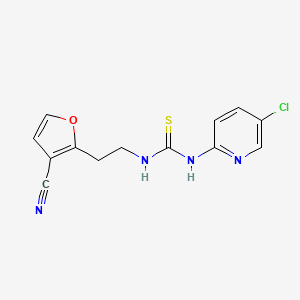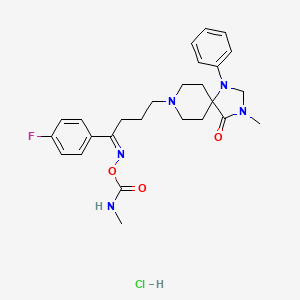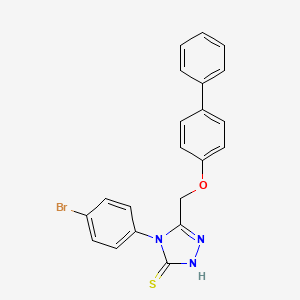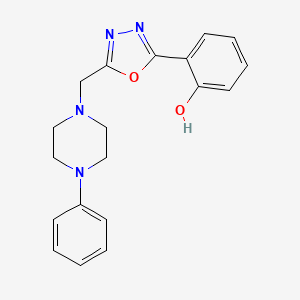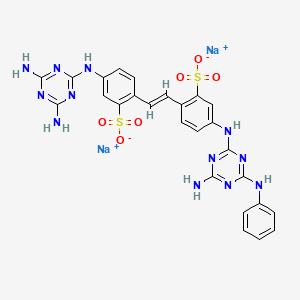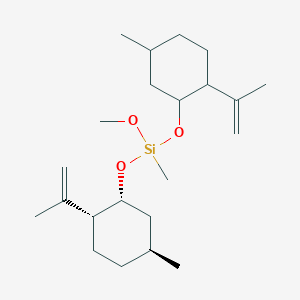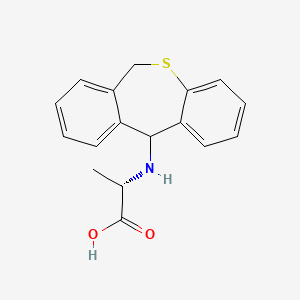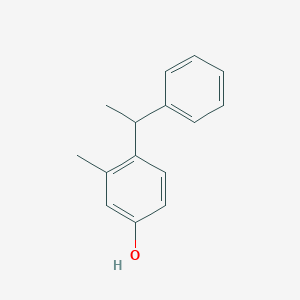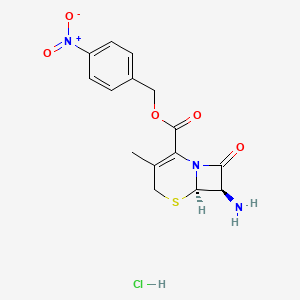
p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 258-035-4, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and produce free radicals, which are essential in initiating the polymerization process.
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3C(OH)CN+N2H4→C8H12N4+H2O
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to produce free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then participate in the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This makes it an essential component in the production of plastics, resins, and synthetic fibers.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes.
Medicine: In medicine, the compound is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is utilized to create polymer-based drug carriers that can release therapeutic agents in a controlled manner.
Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of various polymer-based products, including adhesives, coatings, and sealants. Its role as a radical initiator is crucial in ensuring the proper formation and curing of these materials.
作用機序
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to produce free radicals. These radicals are highly reactive species that can initiate polymerization reactions by attacking the double bonds of monomers. The resulting chain reaction leads to the formation of long polymer chains.
Molecular Targets and Pathways: The primary molecular targets of the free radicals produced by 2,2’-Azobis(2-methylpropionitrile) are the double bonds in monomers. The radicals add to these double bonds, creating new radical species that propagate the polymerization process. This pathway is essential in the synthesis of various polymeric materials.
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include benzoyl peroxide and potassium persulfate, which also serve as radical initiators but differ in their decomposition mechanisms and the types of radicals they generate.
List of Similar Compounds:- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Each of these compounds has its own unique properties and applications, making them suitable for different types of polymerization reactions.
特性
CAS番号 |
52602-94-5 |
|---|---|
分子式 |
C15H16ClN3O5S |
分子量 |
385.8 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H15N3O5S.ClH/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22;/h2-5,11,14H,6-7,16H2,1H3;1H/t11-,14-;/m1./s1 |
InChIキー |
BWYCVCPPLDSRIO-GBWFEORMSA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-].Cl |
正規SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


